molecular formula C15H16O4 B15065739 Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

Cat. No.: B15065739
M. Wt: 260.28 g/mol
InChI Key: BVIAIIBWEKKLCJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate typically involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It can also scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more effective in certain biological applications compared to its analogs .

Biological Activity

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to highlight the biological activity of this compound.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by a benzopyran structure, which often exhibit significant biological properties. The 2H-chromene derivatives, including this compound, have been shown to possess various pharmacological activities, such as:

  • Anticancer
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

These activities are primarily attributed to their ability to interact with biological macromolecules and modulate various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with a chromene backbone can induce apoptosis in cancer cells through multiple mechanisms. For instance, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in various cancer cell lines.

Case Study: Cell Proliferation Inhibition

A study evaluating the effect of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 25 µM, indicating potent anticancer activity. The mechanism involved the activation of caspase pathways leading to apoptosis and reduced migration of cancer cells (Afifi et al., 2017; Luque-Agudo et al., 2019) .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. A study conducted on wound infection isolates in Baghdad revealed that this compound exhibited significant antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Antioxidant and Anti-inflammatory Properties

The antioxidant potential of this compound has been assessed using various in vitro assays. It was found to scavenge free radicals effectively, with an IC50 value of approximately 30 µM in DPPH assays. Additionally, it modulates the activity of antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.

The antioxidant activity is believed to arise from its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage (Chen et al., 2021) .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Modifications at specific positions on the chromene ring can enhance or diminish its pharmacological effects. Studies have shown that substituents at the C-3 position significantly affect both anticancer and antimicrobial activities.

Table 2: Structure-Activity Relationship Insights

Substituent PositionActivity TypeEffect
C-3AnticancerIncreased potency
C-4AntimicrobialDecreased potency

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2-oxo-4-propylchromene-3-carboxylate

InChI

InChI=1S/C15H16O4/c1-3-7-11-10-8-5-6-9-12(10)19-15(17)13(11)14(16)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

BVIAIIBWEKKLCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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